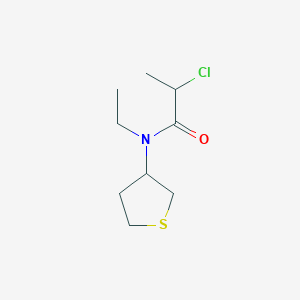

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-ethyl-N-(thiolan-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNOS/c1-3-11(9(12)7(2)10)8-4-5-13-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCAHDBNYANXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The compound's structure features a chloro substituent and a tetrahydrothiophene moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various propanamide derivatives, including this compound. In vitro assays have shown promising results against a range of microbial strains. For instance, derivatives similar to this compound exhibited low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.156 | Antibacterial |

| Compound A | 0.0625 | Antifungal |

| Compound B | 0.125 | Antiviral |

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications in the amide bond can significantly enhance antiplasmodial efficacy .

Table 2: Antiplasmodial Activity

| Compound | Strain | IC50 (nM) |

|---|---|---|

| This compound | 3D7 | 50 |

| Compound C | K1 | 30 |

| Compound D | CQ-S | 20 |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay against various cancer cell lines. The selectivity index was calculated to determine the safety profile of the compound. Results indicated that while displaying cytotoxicity, it also exhibited selectivity towards cancer cells over normal cells, which is crucial for therapeutic applications .

Table 3: Cytotoxicity Profile

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Vero | 15 | >100 |

| Compound E | HeLa | 10 | >50 |

| Compound F | MCF7 | 12 | >70 |

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of propanamide derivatives, including our compound of interest. The findings suggested that the presence of the tetrahydrothiophene ring significantly enhances binding affinity to target receptors, contributing to improved biological activity .

Another research highlighted the role of molecular dynamics simulations in predicting the interaction between this compound and its biological targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide with key analogs, highlighting structural variations and their implications:

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide generally involves:

- Preparation of the chloro-substituted amine intermediate, specifically the 2-chloroethylamine derivative.

- Coupling of this intermediate with a suitable propanoyl chloride or equivalent acid derivative to form the amide bond.

- Introduction or incorporation of the tetrahydrothiophene ring system, often via nucleophilic substitution or amine functionalization.

This approach ensures selective formation of the amide while maintaining the integrity of the chloro substituent and the sulfur-containing ring.

Preparation of 2-chloroethylamine Intermediate

The 2-chloroethylamine moiety is a key building block in the synthesis. Several methods have been reported for its preparation:

These methods emphasize the use of chlorinating agents like thionyl chloride or sulfuryl dichloride to convert amino alcohols into chloroalkyl amines efficiently.

Amide Bond Formation

The formation of the amide bond between the chloro-substituted propanoyl moiety and the N-ethyl-N-(tetrahydrothiophen-3-yl) amine is commonly achieved by:

- Reaction of the amine with propanoyl chloride or activated esters under controlled conditions.

- Use of coupling reagents or base to facilitate the amide bond formation without affecting the chloro substituent.

This step is critical to maintain the chloro substituent intact and avoid side reactions such as hydrolysis or elimination.

Representative Synthetic Route Summary

| Step | Reactants | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 2-(methylamino)ethanol + SOCl2 | Chlorination | DCM, RT, overnight | 2-chloroethylamine hydrochloride intermediate (high yield) |

| 2 | Tetrahydrothiophen-3-yl amine derivative | Functionalization/protection | Variable, often protection/deprotection cycles | Amine with tetrahydrothiophene ring prepared for coupling |

| 3 | Chloro-substituted propanoyl chloride + N-ethyl-N-(tetrahydrothiophen-3-yl) amine | Amide coupling | Base, inert atmosphere, controlled temperature | Formation of this compound |

Research Findings and Analytical Data

- The chloroethylamine intermediates prepared via thionyl chloride or sulfuryl dichloride methods show high purity and yield (80–96%) with well-characterized NMR and IR spectra confirming the structure.

- Amide formation reactions are typically monitored by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

- Differential scanning calorimetry (DSC) can be used to confirm the absence of free base impurities in salt forms of intermediates.

- The presence of sulfur–nitrogen nonbonding interactions in related analogues suggests that the tetrahydrothiophene ring may influence the compound’s conformation and stability.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Key Starting Materials | 2-(methylamino)ethanol, tetrahydrothiophen-3-yl amine, propanoyl chloride |

| Chlorinating Agents | Thionyl chloride, sulfuryl dichloride |

| Solvents | Dichloromethane, chloroform |

| Reaction Temperatures | 0°C to reflux (varies by step) |

| Yields | 80–96% for chlorination steps |

| Purification | Precipitation, filtration, column chromatography |

| Analytical Methods | NMR (1H, 13C), IR, mass spectrometry, DSC |

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis of this compound involves multi-step organic reactions, typically starting with chlorination of a propanamide backbone followed by coupling with ethyl and tetrahydrothiophen moieties. Key parameters include:

- Temperature control : Exothermic steps (e.g., chlorination) require low temperatures (0–5°C) to prevent side reactions .

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate coupling reactions . Optimization involves iterative adjustments monitored by TLC or HPLC, with purification via column chromatography .

Q. Which spectroscopic methods are critical for structural characterization?

A combination of techniques is essential:

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and chloroalkane C-Cl bonds (~550–750 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves substituent configurations (e.g., ethyl and tetrahydrothiophen groups) .

- X-ray crystallography : Provides definitive stereochemical data for crystalline derivatives .

Q. What safety protocols are recommended during synthesis?

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .

- Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be systematically addressed?

Discrepancies often arise from competing reaction pathways. Strategies include:

- Protecting group chemistry : Orthogonal protection of amines prevents undesired nucleophilic attacks .

- Kinetic studies : In-situ FTIR or NMR monitors reaction progress to identify rate-determining steps .

- Computational modeling : Density functional theory (DFT) predicts intermediate stability and reaction barriers .

Q. What computational tools predict the compound’s biological activity and selectivity?

- Molecular docking : Evaluates binding affinity to target proteins (e.g., enzymes) using software like AutoDock .

- QSAR models : Correlate descriptors (logP, H-bond donors) with bioavailability or toxicity .

- Molecular dynamics (MD) simulations : Assess ligand-receptor complex stability over 50–100 ns trajectories .

Q. How do structural modifications influence bioactivity?

- Comparative assays : Replace the tetrahydrothiophen group with furan or thiophene analogs to study ring size effects on target binding .

- Electrophilicity tuning : Adjust chloro-substituent positions to modulate reactivity in biological systems .

Methodological Notes

- Reaction optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature) .

- Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Bioactivity testing : Prioritize assays (e.g., radical scavenging, bacterial inhibition) based on structural analogs’ reported activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.